molecular formula C8H6N2O2 B15072434 Methyl 2-ethynylpyrimidine-5-carboxylate

Methyl 2-ethynylpyrimidine-5-carboxylate

Cat. No.: B15072434
M. Wt: 162.15 g/mol
InChI Key: GNNVHANXZCGAJK-UHFFFAOYSA-N
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Description

Evolution and Academic Significance of Pyrimidine (B1678525) Heterocycles

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of organic and medicinal chemistry. ignited.inorientjchem.org The systematic study of pyrimidines began in the late 19th century, with the first synthesis of a pyrimidine derivative, barbituric acid, reported in 1879, and the parent compound prepared in 1900. wikipedia.org The academic significance of pyrimidine heterocycles exploded with the discovery of their central role in the chemistry of life. Three of the five primary nucleobases in nucleic acids—cytosine, thymine, and uracil—are pyrimidine derivatives. wikipedia.orgumich.edu These molecules are fundamental components of DNA and RNA, forming the basis of the genetic code and cellular function. ignited.inumich.eduwikipedia.org

Beyond their biological role as nucleobases, pyrimidine derivatives exhibit an exceptionally broad range of pharmacological activities. jetir.org This has made the pyrimidine scaffold a "privileged" structure in drug discovery. nih.gov The synthetic versatility of the pyrimidine ring has allowed for the creation of a vast number of derivatives with diverse therapeutic applications. sjomr.org.inresearchtrend.net These compounds have been developed as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. ignited.inorientjchem.orgnih.gov For instance, the well-known antineoplastic drug 5-fluorouracil (B62378) is a pyrimidine analog used in cancer chemotherapy. jetir.org The ability of the pyrimidine ring to interact with various biological targets, often through hydrogen bonding, has cemented its status as an elite heterocyclic motif in the development of new therapeutic agents. nih.govmdpi.com

Strategic Importance of Ethynyl (B1212043) Functionalities in Organic Synthesis

The ethynyl group, with the chemical formula -C≡CH, is a functional group characterized by a carbon-carbon triple bond. fiveable.mewikipedia.org Also known as a terminal alkyne, this functionality is of profound strategic importance in modern organic synthesis due to its high reactivity and versatility as a chemical building block. mdpi.comgetidiom.comresearchgate.net The unique electronic structure and linear geometry of the triple bond allow it to participate in a wide array of chemical transformations, making it a powerful tool for constructing complex molecular architectures. mdpi.com

One of the most significant applications of the ethynyl group is in carbon-carbon bond-forming reactions. unacademy.com It is a key participant in numerous palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides. unacademy.com This reaction has become a cornerstone of synthetic chemistry for creating conjugated enynes and other complex frameworks. rsc.orgnih.govresearchgate.net The terminal hydrogen atom of the ethynyl group is weakly acidic, allowing for its deprotonation to form a metal acetylide, which can then act as a potent nucleophile. mdpi.com This reactivity is harnessed in addition reactions and in the synthesis of organometallic complexes. mdpi.comorganic-chemistry.org The ethynyl group's ability to act as a rigid linker and its utility in "click chemistry" reactions further enhance its strategic value in the synthesis of pharmaceuticals, functional materials, and complex natural products. nih.gov

Research Landscape of Pyrimidine-5-Carboxylate Derivatives

Within the vast family of pyrimidine compounds, derivatives bearing a carboxylate or related functional group at the 5-position have emerged as a particularly fruitful area of research. gsconlinepress.com The pyrimidine-5-carboxylate scaffold is a key structural motif in a variety of compounds exhibiting significant biological activity. The synthesis of these derivatives is an active field of investigation, with numerous methods developed to construct this heterocyclic system. organic-chemistry.orgorganic-chemistry.org One common approach involves the multicomponent Biginelli reaction, which efficiently produces dihydropyrimidine (B8664642) scaffolds that can be further modified. mdpi.commdpi.com

Research into pyrimidine-5-carboxylate derivatives has revealed their potential in medicinal chemistry. For example, certain pyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of salt-inducible kinases (SIKs), which play a crucial role in inflammatory processes, suggesting their potential for treating inflammatory bowel disease. nih.gov Other studies have explored pyrimidine-5-carbonitrile compounds as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase for anticancer applications. gsconlinepress.com The ester or acid functionality at the 5-position not only influences the molecule's biological activity but also provides a convenient point for further chemical modification, allowing for the synthesis of diverse compound libraries for drug discovery programs. organic-chemistry.orgresearchgate.net This combination of inherent biological potential and synthetic tractability ensures that pyrimidine-5-carboxylate derivatives remain a prominent focus of contemporary chemical research. chemimpex.com

Scope and Academic Rationale for Investigating Methyl 2-Ethynylpyrimidine-5-carboxylate

The academic rationale for investigating this compound is rooted in its identity as a trifunctional chemical entity, combining three synthetically valuable components into a single, versatile building block. The molecule merges the biologically significant pyrimidine core with two orthogonal reactive sites: the ethynyl group at the C2 position and the methyl carboxylate group at the C5 position.

This unique structural arrangement offers substantial scope for complex molecule synthesis.

The Pyrimidine-5-Carboxylate Core: As established, this scaffold is a well-regarded platform in medicinal chemistry, known to be a part of various biologically active agents. nih.govchemimpex.com Its presence provides a foundational element with a high probability of interacting with biological systems.

The 2-Ethynyl Group: This functionality serves as a powerful and reactive "handle." It is primed for participation in a host of transformations, including metal-catalyzed cross-coupling reactions (e.g., Sonogashira), cycloadditions (such as "click chemistry"), and hydration reactions. unacademy.comnih.govacs.org The use of 2-ethynylpyrimidine (B1314018) as a ligand to create emissive platinum(II) and gold(I) compounds highlights the utility of this group in forming organometallic complexes, opening avenues in materials science. mdpi.com

The 5-Carboxylate Group: The methyl ester provides another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups, allowing for the introduction of diverse substituents to probe structure-activity relationships. researchgate.net

Therefore, this compound is not merely a single compound but a strategic platform for chemical diversification. Researchers can selectively functionalize either the ethynyl group or the carboxylate group, or both, to rapidly generate libraries of complex molecules. This makes it an ideal starting material for developing novel therapeutics, functional dyes, and advanced organic materials. The investigation of its synthesis and reactivity is crucial for unlocking the full potential of this versatile chemical intermediate.

Compound Properties

PropertyValue
Compound Name This compound
Molecular Formula C8H6N2O2
CAS Number 1196146-17-4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

methyl 2-ethynylpyrimidine-5-carboxylate

InChI

InChI=1S/C8H6N2O2/c1-3-7-9-4-6(5-10-7)8(11)12-2/h1,4-5H,2H3

InChI Key

GNNVHANXZCGAJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C#C

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Ethynylpyrimidine 5 Carboxylate and Analogous Pyrimidine Derivatives

Direct Ethynylation Strategies at the Pyrimidine (B1678525) C2 Position

Direct introduction of an ethynyl (B1212043) group at the C2 position of the pyrimidine ring is a common and efficient approach. This is typically achieved by the reaction of a 2-halopyrimidine with a suitable ethynylating agent.

Palladium-Catalyzed Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

In the context of synthesizing methyl 2-ethynylpyrimidine-5-carboxylate, a common precursor is methyl 2-halopyrimidine-5-carboxylate (where the halogen is typically chlorine, bromine, or iodine). This substrate is then reacted with a terminal alkyne, such as trimethylsilylacetylene (B32187), which serves as a protected source of the ethynyl group. The use of a protected alkyne prevents self-coupling and other side reactions. The reaction is generally carried out in an organic solvent, such as dimethylformamide or toluene (B28343), and requires a palladium catalyst, like dichlorobis(triphenylphosphine)palladium(II), and a copper(I) salt, typically copper(I) iodide. An amine base, such as triethylamine (B128534) or diisopropylethylamine, is used to neutralize the hydrogen halide formed during the reaction. Following the coupling reaction, the silyl (B83357) protecting group is removed under mild basic or fluoride-ion mediated conditions to yield the terminal alkyne.

The general reaction scheme is as follows:

Methyl 2-halopyrimidine-5-carboxylate + Trimethylsilylacetylene --(Pd catalyst, Cu(I) co-catalyst, base)--> Methyl 2-((trimethylsilyl)ethynyl)pyrimidine-5-carboxylate --(deprotection)--> this compound

Catalyst SystemAlkyneBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₂Cl₂ / CuITrimethylsilylacetyleneTriethylamineToluene8085
Pd(OAc)₂ / PPh₃ / CuIPhenylacetyleneDiisopropylethylamineDMF10092
Pd(dppf)Cl₂ / CuI1-HexynePiperidineAcetonitrile6078

Utilization of Organometallic Reagents in Ethynyl Introduction

Beyond the Sonogashira reaction, other organometallic reagents can be employed for the ethynylation of the pyrimidine C2 position. Organotin (stannane) and organozinc reagents are notable examples. These reactions, often catalyzed by palladium complexes, offer alternative pathways that can sometimes provide advantages in terms of substrate scope and functional group tolerance.

Organotin Reagents (Stille Coupling): The Stille cross-coupling reaction involves the reaction of an organostannane with an organic halide catalyzed by a palladium complex. For the synthesis of 2-ethynylpyrimidines, a 2-halopyrimidine can be coupled with an ethynylstannane, such as tributyl(ethynyl)stannane. The reaction is typically carried out in a non-polar solvent like toluene or dioxane at elevated temperatures.

Organozinc Reagents (Negishi Coupling): The Negishi cross-coupling reaction utilizes an organozinc reagent, which is generally more reactive than its organotin counterpart. An ethynylzinc halide, prepared from the corresponding terminal alkyne and a zinc halide, can be coupled with a 2-halopyrimidine in the presence of a palladium catalyst. These reactions often proceed under milder conditions than Stille couplings.

Organometallic ReagentCatalystSolventTemperature (°C)Yield (%)
Tributyl(ethynyl)stannanePd(PPh₃)₄Toluene11075
Ethynylzinc chloridePd(dppf)Cl₂THF6580

Construction of the Pyrimidine Core with Integrated Functionalities

An alternative to modifying a pre-existing pyrimidine is to construct the heterocyclic ring with the desired functionalities already in place or in a form that is easily converted.

Cyclocondensation Approaches for Pyrimidine-5-carboxylate Frameworks

The most common and versatile method for constructing the pyrimidine ring is through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. organic-chemistry.org To synthesize pyrimidine-5-carboxylates, a β-keto ester is a frequently used 1,3-dicarbonyl component.

A general and high-yielding procedure involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts. researchgate.net This method is particularly advantageous as it directly yields 2-substituted pyrimidine-5-carboxylic esters without substitution at the 4-position. researchgate.net The reaction is typically carried out in a suitable solvent, and the desired pyrimidine derivative is obtained in moderate to excellent yields. researchgate.net

Amidinium SaltR-group at C2Yield (%)
Formamidinium acetateH75
Acetamidinium chlorideCH₃82
Benzamidinium chloridePhenyl88

Another classical approach is the reaction of an amidine with an enamine derived from a β-keto ester. For instance, the reaction of formamidine (B1211174) with ethyl 2-(ethoxymethylene)acetoacetate can yield ethyl 2-unsubstituted-4-methylpyrimidine-5-carboxylate. The choice of the amidine determines the substituent at the C2 position of the resulting pyrimidine.

Functional Group Interconversions on Pre-functionalized Pyrimidines

Functional group interconversion provides a pathway to introduce the ethynyl group onto a pre-functionalized pyrimidine ring. A common strategy involves the conversion of a more readily available functional group at the C2 position into one that can be subsequently ethynylated.

For example, a 2-aminopyrimidine-5-carboxylate can serve as a starting material. The amino group can be converted into a halide (e.g., bromo or iodo) via a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite (B80452) source in the presence of a hydrohalic acid, followed by decomposition of the diazonium salt with a copper(I) halide. The resulting 2-halopyrimidine-5-carboxylate can then undergo a Sonogashira coupling as described in section 2.1.1.

Another potential route involves the conversion of a 2-methylthiopyrimidine derivative. The methylthio group can be displaced by various nucleophiles, and under specific conditions, could potentially be converted to a group suitable for transformation into an ethynyl moiety. However, direct conversion of common functional groups to an ethynyl group at the C2 position is less common than the cross-coupling approaches.

Esterification and Derivatization of the Carboxylic Acid Moiety

The final step in the synthesis of this compound, if the pyrimidine core has been constructed with a carboxylic acid at the C5 position, is the esterification of this carboxylic acid.

The Fischer-Speier esterification is a classical and widely used method for this transformation. organic-chemistry.orgchemistrysteps.commdpi.com This reaction involves treating the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and the use of excess alcohol helps to drive the equilibrium towards the formation of the ester. The removal of water as it is formed can also be employed to increase the yield.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a reagent such as thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with methanol (B129727) in the presence of a non-nucleophilic base to afford the methyl ester. This method is often higher yielding and proceeds under milder conditions than the Fischer esterification.

Derivatization of the carboxylic acid moiety can also be performed to yield other esters or amides by reacting the acyl chloride with the appropriate alcohol or amine.

Esterification MethodReagentsSolventTemperatureYield (%)
Fischer-SpeierMethanol, H₂SO₄ (cat.)MethanolReflux85-95
Acyl Chloride Formation1. (COCl)₂, DMF (cat.) 2. Methanol, Pyridine (B92270)Dichloromethane (B109758)0 to RT>90

Comparative Analysis of Synthetic Efficiencies and Selectivities

The synthesis of functionalized pyrimidines, such as this compound, is a subject of significant interest due to their role as key intermediates in medicinal and materials chemistry. The efficiency and selectivity of synthetic routes are paramount in determining their practical applicability. Two primary strategies dominate the synthesis of this target molecule and its analogs: de novo construction of the pyrimidine ring from acyclic precursors and post-synthetic functionalization of a pre-formed pyrimidine core. This section provides a comparative analysis of these approaches, focusing on their respective yields, reaction conditions, and control over regioselectivity.

Strategy 1: De Novo Ring Synthesis via Condensation

A highly effective method for the direct synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of a three-carbon building block with an appropriate amidinium salt. organic-chemistry.org A notable example is the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts, which affords the corresponding pyrimidine derivatives in moderate to excellent yields. organic-chemistry.org

This approach is distinguished by its high degree of regioselectivity. The reaction mechanism inherently directs the formation of the pyrimidine ring such that the substituent from the amidine is placed at the C-2 position and the methyl carboxylate group is at the C-5 position, with no substitution occurring at the C-4 or C-6 positions. This avoids the formation of isomers that can complicate classical pyrimidine syntheses (e.g., those based on β-dicarbonyl compounds). organic-chemistry.orgwikipedia.org

The efficiency of this condensation method is demonstrated by the consistently high yields achieved for a range of substituents at the 2-position, as detailed in the table below.

Amidinium Acetate Salt (R-C(NH2)2⁺OAc⁻) Substituent (R)Product: Methyl 2-R-pyrimidine-5-carboxylateReported Yield (%) organic-chemistry.org
HydrogenMethyl pyrimidine-5-carboxylate60
MethylMethyl 2-methylpyrimidine-5-carboxylate86
EthylMethyl 2-ethylpyrimidine-5-carboxylate81
PhenylMethyl 2-phenylpyrimidine-5-carboxylate94
AminoMethyl 2-aminopyrimidine-5-carboxylate72

While this method is highly efficient for many analogs, its direct application for the synthesis of this compound would necessitate the use of ethynylamidinium acetate. The stability and accessibility of this specific reagent could present a significant challenge, potentially limiting the viability of this otherwise elegant one-step approach for the target molecule.

Strategy 2: Post-Synthetic Functionalization via Cross-Coupling

A more versatile and widely adopted strategy for introducing functional groups like alkynes onto a heterocyclic ring is through transition metal-catalyzed cross-coupling reactions. For the synthesis of this compound, the Sonogashira reaction is the most pertinent method. wikipedia.org This approach involves the coupling of a terminal alkyne with a halo-pyrimidine derivative.

The key steps in this strategy are:

Synthesis or acquisition of a suitable precursor, namely Methyl 2-chloropyrimidine-5-carboxylate . This compound is a known chemical entity (CAS No. 287714-35-6) and can be prepared or sourced commercially. xieshichem.comchemscene.comsigmaaldrich.com

Palladium- and copper-cocatalyzed Sonogashira coupling of the 2-chloro derivative with a terminal alkyne, such as trimethylsilylacetylene (TMSA).

Deprotection of the silyl group, if necessary, to yield the terminal ethynyl product.

The efficiency of the Sonogashira reaction is well-established, often proceeding under mild conditions with high yields. wikipedia.org The electron-deficient nature of the pyrimidine ring facilitates reactions at the 2-, 4-, and 6-positions, making Methyl 2-chloropyrimidine-5-carboxylate an excellent substrate for this transformation. wikipedia.org

The selectivity of this strategy is exceptionally high. The cross-coupling occurs exclusively at the site of the carbon-halogen bond, ensuring that the ethynyl group is introduced precisely at the C-2 position without affecting other parts of the molecule. This high chemoselectivity allows for broad functional group tolerance.

Reaction TypeSubstratesTypical Catalytic SystemBaseGeneral ConditionsExpected Yield Range
Sonogashira Cross-CouplingMethyl 2-chloropyrimidine-5-carboxylate, Terminal Alkyne (e.g., TMSA)Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI)Amine Base (e.g., Et₃N, DIPEA)Inert solvent (e.g., THF, DMF), Room Temp. to moderate heatingHigh (typically >70%)

Both de novo synthesis and post-synthetic functionalization represent viable pathways for accessing pyrimidine-5-carboxylate derivatives.

The condensation strategy (Strategy 1) is highly efficient and regioselective, offering a direct, atom-economical route to various 2-substituted analogs in a single step. Its primary limitation is its reliance on the availability and stability of the corresponding amidine reagent, which may be a drawback for sensitive functionalities like the ethynyl group.

The cross-coupling strategy (Strategy 2) provides greater versatility and is the more pragmatic approach for installing an ethynyl group. While it involves a multi-step process (synthesis of the halo-precursor followed by coupling), the Sonogashira reaction is a robust and high-yielding transformation with excellent selectivity, ensuring precise placement of the alkyne.

For the specific synthesis of This compound , the functionalization of Methyl 2-chloropyrimidine-5-carboxylate via a Sonogashira coupling represents the most efficient and selective methodology based on established synthetic principles.

Chemical Reactivity and Advanced Functionalization of Methyl 2 Ethynylpyrimidine 5 Carboxylate

Transformations Involving the Ethynyl (B1212043) Group

The ethynyl group at the C2 position of the pyrimidine (B1678525) ring is activated by the electron-withdrawing nature of the heterocycle, rendering it susceptible to a variety of transformations. These reactions enable the construction of more complex molecular architectures.

Stereoselective Hydration and Hydroamination Reactions

While specific studies on the stereoselective hydration and hydroamination of methyl 2-ethynylpyrimidine-5-carboxylate are not extensively documented, the general reactivity of terminal alkynes provides a strong indication of its expected behavior. The electron-deficient nature of the pyrimidine ring enhances the electrophilicity of the alkyne, facilitating its reaction with nucleophiles.

Hydration: The addition of water across the carbon-carbon triple bond, typically catalyzed by mercury(II) or gold(I) salts, would proceed according to Markovnikov's rule to yield an enol intermediate. This enol would then tautomerize to the more stable ketone, resulting in the formation of methyl 2-acetylpyrimidine-5-carboxylate. The use of chiral catalysts could potentially induce stereoselectivity if a prochiral intermediate is formed.

Hydroamination: The addition of an N-H bond from an amine across the alkyne is a powerful method for synthesizing enamines and imines. This transformation is often catalyzed by transition metals such as gold, platinum, or ruthenium. For an activated alkyne like this compound, both intermolecular and intramolecular hydroamination reactions are feasible, providing pathways to various nitrogen-containing heterocyclic structures.

Oxidative Cleavage and Functional Group Interconversions

The carbon-carbon triple bond of the ethynyl group can be completely severed under strong oxidizing conditions. libretexts.orglibretexts.org This process, known as oxidative cleavage, typically transforms the alkyne into two carboxylic acid fragments. libretexts.org

Common reagents for this transformation include ozone (O₃) followed by an oxidative work-up, or hot, basic potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org When applied to this compound, oxidative cleavage would break the triple bond to yield pyrimidine-2-carboxylic acid. The terminal carbon of the ethynyl group would be converted to carbon dioxide. Subsequent hydrolysis of the ester at the C5 position under the reaction conditions would likely result in pyrimidine-2,5-dicarboxylic acid.

This reaction provides a method for converting the ethynyl functionality into a carboxylic acid group, which is a key functional group interconversion in organic synthesis.

Cycloaddition Reactions, Including "Click Chemistry" Applications

The ethynyl group serves as an excellent dipolarophile or dienophile in cycloaddition reactions, allowing for the construction of various five- and six-membered rings. wikipedia.orglibretexts.org

[3+2] Cycloadditions and "Click Chemistry": The most prominent example of a 1,3-dipolar cycloaddition involving a terminal alkyne is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.com This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles. youtube.com this compound is an ideal substrate for this reaction, readily coupling with a wide array of organic azides to produce 1,4-disubstituted triazoles. google.commedchemexpress.commdpi.com This modular approach is widely used for linking the pyrimidine core to other molecules in drug discovery and materials science. sigmaaldrich.com

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Azide (B81097) ReactantCatalyst SystemSolventExpected Product
Benzyl AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂OMethyl 2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylate
Azido-PEG₃CuI, DIPEACH₃CN/t-BuOH/H₂OMethyl 2-(1-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)-1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylate
Ethyl 2-azidoacetateCuSO₄·5H₂O, Sodium AscorbateDMF/H₂OMethyl 2-(1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylate

Diels-Alder ([4+2]) Cycloaddition: As an electron-deficient alkyne, the ethynyl group of this compound can function as a dienophile in Diels-Alder reactions, reacting with electron-rich conjugated dienes to form six-membered rings. libretexts.org Additionally, pyrimidines themselves can act as electron-poor dienes in inverse-electron-demand Diels-Alder reactions, particularly when activated by electron-withdrawing groups and reacting with an intramolecular dienophile. wur.nl

Ligand Exchange and Metal-Mediated Functionalizations

The terminal proton of the ethynyl group is weakly acidic and can be removed by a suitable base to form a pyrimidinyl-acetylide anion. This anion is a potent nucleophile and a key intermediate in various metal-mediated reactions.

Formation of Metal Acetylide Complexes: The deprotonated 2-ethynylpyrimidine (B1314018) moiety can act as a ligand, coordinating to transition metal centers to form stable organometallic complexes. mdpi.comsemanticscholar.org For instance, it can react with platinum(II) and gold(I) precursors, such as tbpyPtCl₂, Ph₃PAuCl, and Cy₃PAuCl, to displace chloride ligands and form square planar Pt(II) or linear Au(I) acetylide complexes. mdpi.comdoaj.orgresearchgate.net These complexes are of interest for their potential applications in emissive materials and OLEDs. mdpi.com

Table 2: Formation of Transition Metal Complexes with 2-Ethynylpyrimidine Ligands

Metal PrecursorBase/ConditionsResulting Complex TypeReference
tbpyPtCl₂CuI, iPr₂NHSquare Planar Pt(II) bis(acetylide) mdpi.com
Ph₃PAuClKOH, Acetone/MeOHLinear Au(I) acetylide mdpi.com
Cy₃PAuClKOH, Acetone/MeOHLinear Au(I) acetylide mdpi.com

Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is fundamental for the synthesis of this compound itself, typically from a 2-halopyrimidine precursor. nih.gov Conversely, the title compound can undergo further Sonogashira coupling with various aryl or vinyl halides to generate disubstituted alkynes, providing a powerful tool for extending the molecular framework. iucr.orgrsc.org

Reactivity of the Pyrimidine Nucleus

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This property makes it susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring

For a nucleophilic aromatic substitution (SNAr) to occur on the pyrimidine ring, a good leaving group, such as a halogen, must be present at one of the ring positions (typically C2, C4, or C6). chemrxiv.orgyoutube.com While this compound itself does not possess such a leaving group on the ring, its synthetic precursors, such as methyl 2-chloropyrimidine-5-carboxylate, are excellent substrates for SNAr reactions.

In these precursors, the chlorine atom at the C2 position is activated by the ring nitrogens and the C5 ester group. It can be readily displaced by a wide variety of nucleophiles, including amines, alkoxides, and thiolates. chemrxiv.orgchemrxiv.orgresearchgate.net Recent studies have indicated that many SNAr reactions on heterocyclic rings may proceed through a concerted mechanism rather than the classical two-step addition-elimination pathway. nih.gov This reactivity allows for the introduction of diverse substituents at the C2 position before the subsequent installation of the ethynyl group via reactions like the Sonogashira coupling.

Palladium-Catalyzed Direct Arylation and Heteroarylation

The ethynyl group at the C2 position of this compound is a versatile handle for carbon-carbon bond formation. One of the most powerful methods for the introduction of aryl and heteroaryl substituents at this position is through palladium-catalyzed cross-coupling reactions. While direct C-H arylation of the terminal alkyne is a possibility, a more common and well-established strategy for the arylation of heteroaromatic alkynes is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a terminal alkyne with an aryl or heteroaryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

In the context of this compound, this would involve its reaction with a variety of aryl or heteroaryl halides (Ar-X, where X = I, Br, or OTf) to yield the corresponding 2-(arylethynyl)pyrimidine or 2-(heteroarylethynyl)pyrimidine derivatives. The general reaction scheme is depicted below:

Table 1: Representative Palladium-Catalyzed Sonogashira Coupling of this compound with Aryl/Heteroaryl Halides

EntryAryl/Heteroaryl HalideCatalyst SystemProduct
1IodobenzenePd(PPh₃)₄, CuI, Et₃NMethyl 2-(phenylethynyl)pyrimidine-5-carboxylate
24-BromotoluenePdCl₂(PPh₃)₂, CuI, PiperidineMethyl 2-((4-methylphenyl)ethynyl)pyrimidine-5-carboxylate
32-IodothiophenePd(OAc)₂, PPh₃, CuI, i-Pr₂NHMethyl 2-(thiophen-2-ylethynyl)pyrimidine-5-carboxylate
43-BromopyridinePd(dba)₂, AsPh₃, CuI, Et₃NMethyl 2-(pyridin-3-ylethynyl)pyrimidine-5-carboxylate

Note: This table represents hypothetical examples based on established Sonogashira coupling methodologies, as specific literature on this compound as a substrate in these reactions is limited.

The electronic nature of the pyrimidine ring, being electron-deficient, can influence the reactivity of the ethynyl group. The reaction conditions, including the choice of palladium catalyst, ligand, copper source, base, and solvent, would need to be optimized to achieve high yields and minimize side reactions, such as homocoupling of the alkyne.

Ring-Opening and Rearrangement Pathways

The pyrimidine core is generally a stable aromatic system. However, under certain conditions, particularly with highly reactive substituents, ring-opening and rearrangement reactions can occur. For this compound, the presence of the electron-withdrawing carboxylate group and the reactive ethynyl group could potentially lead to interesting chemical transformations.

While specific studies on the ring-opening and rearrangement of this compound are not extensively documented, related pyrimidine systems offer insights into possible pathways. For instance, treatment of certain pyrimidine derivatives with strong nucleophiles or under harsh reaction conditions can lead to cleavage of the heterocyclic ring.

One potential, though not experimentally confirmed for this specific molecule, rearrangement could be a base-catalyzed isomerization of the alkyne to an allene, which could then participate in intramolecular cyclization or other rearrangements. However, a study on the hydrolysis of related pyrimidine-5-carboxylic acid esters under alkaline conditions indicated that the primary reaction is the formation of the corresponding carboxylic acids, with no evidence of rearrangement to 5-acetylpyrimidones. This suggests a degree of stability for the pyrimidine-5-carboxylate core under these conditions.

Further research is required to fully explore the potential for ring-opening and rearrangement pathways of this compound under various reaction conditions, such as treatment with strong bases, organometallic reagents, or under thermal or photochemical activation.

Modifications of the Carboxylate Ester

Transesterification and Amidation Reactions

The methyl carboxylate group at the C5 position of the pyrimidine ring is amenable to standard transformations of carboxylic esters, including transesterification and amidation.

Transesterification allows for the conversion of the methyl ester to other alkyl esters, which can be useful for modifying the physical properties of the molecule, such as solubility, or for introducing a functionalized alkyl group. This reaction is typically catalyzed by an acid or a base. In a typical procedure, this compound would be treated with an excess of the desired alcohol in the presence of a catalytic amount of an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base (e.g., sodium alkoxide).

Table 2: Hypothetical Transesterification Reactions of this compound

EntryAlcoholCatalystProduct
1EthanolH₂SO₄ (cat.)Ethyl 2-ethynylpyrimidine-5-carboxylate
2IsopropanolNaOi-Pr (cat.)Isopropyl 2-ethynylpyrimidine-5-carboxylate
3Benzyl alcoholTi(Oi-Pr)₄ (cat.)Benzyl 2-ethynylpyrimidine-5-carboxylate

Amidation provides a route to the corresponding carboxamides, which are important functional groups in medicinal chemistry. Direct amidation of the methyl ester can be achieved by heating with an amine, often at high temperatures. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a standard coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU). nih.govorganic-chemistry.org Alternatively, direct aminolysis of the ester can be facilitated by the use of specific catalysts or by converting the amine to a more nucleophilic species.

Table 3: Potential Amidation Reactions of this compound

EntryAmineCoupling MethodProduct
1AmmoniaHigh-temperature aminolysis2-Ethynylpyrimidine-5-carboxamide
2AnilineHydrolysis followed by EDC couplingN-Phenyl-2-ethynylpyrimidine-5-carboxamide
3Morpholine (B109124)Direct coupling with HBTU(2-Ethynylpyrimidin-5-yl)(morpholino)methanone

Selective Reduction to Aldehyde or Alcohol Derivatives

The selective reduction of the carboxylate ester group in the presence of the ethynyl functionality is a key transformation that provides access to the corresponding aldehyde or primary alcohol. These derivatives are valuable synthetic intermediates for further functionalization.

Reduction to the Aldehyde: The partial reduction of an ester to an aldehyde requires a careful choice of reducing agent to avoid over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this transformation. chemistrysteps.commasterorganicchemistry.com The reaction is typically carried out at low temperatures (-78 °C) to stabilize the hemiacetal intermediate, which upon aqueous workup, furnishes the aldehyde. The stoichiometry of DIBAL-H is crucial, as an excess will lead to the formation of the alcohol.

Reduction to the Alcohol: Complete reduction of the ester to the primary alcohol can be achieved using stronger reducing agents or by modifying the reaction conditions with DIBAL-H (e.g., using an excess of the reagent and allowing the reaction to warm to room temperature). organic-synthesis.com Other common reducing agents for this transformation include lithium aluminium hydride (LiAlH₄) and sodium borohydride (B1222165) in the presence of an activating agent. However, care must be taken as these reagents can potentially react with the alkyne as well.

Table 4: Selective Reduction of this compound

ProductReagentKey Reaction Conditions
2-Ethynylpyrimidine-5-carbaldehydeDIBAL-H (1.0-1.2 equiv)Low temperature (-78 °C)
(2-Ethynylpyrimidin-5-yl)methanolLiAlH₄Anhydrous ether or THF
(2-Ethynylpyrimidin-5-yl)methanolDIBAL-H (>2 equiv)-78 °C to room temperature

Multi-Component Reactions Integrating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. organic-chemistry.org The presence of both an activated alkyne and a modifiable ester group makes this compound a potentially valuable building block in such reactions.

While specific MCRs starting from this compound are not well-documented, its structure suggests potential participation in several types of MCRs. For instance, the terminal alkyne could act as a component in isocyanide-based MCRs, such as the Ugi or Passerini reactions, after suitable functionalization. mdpi.com

More directly, the ethynylpyrimidine scaffold could participate in cycloaddition reactions, which can be considered as a type of multi-component reaction. For example, a [3+2] cycloaddition reaction of the alkyne with an azide would lead to the formation of a triazole-substituted pyrimidine. Similarly, a Diels-Alder [4+2] cycloaddition with a suitable diene could be envisioned, although the electron-deficient nature of the pyrimidine ring might influence the reactivity of the dienophile.

Table 5: Hypothetical Multi-Component Reactions Involving this compound

Reaction TypeReactantsPotential Product Class
[3+2] CycloadditionThis compound, Benzyl azide1,2,3-Triazole-substituted pyrimidine
A³ Coupling (Aldehyde-Alkyne-Amine)This compound, Benzaldehyde, PiperidinePropargylamine-substituted pyrimidine
Pauson-Khand ReactionThis compound, Ethene, Dicobalt octacarbonylCyclopentenone-fused pyrimidine

Methyl 2 Ethynylpyrimidine 5 Carboxylate As a Versatile Synthetic Intermediate

Development of Structurally Diverse Pyrimidine (B1678525) Derivatives

While the bifunctional nature of Methyl 2-ethynylpyrimidine-5-carboxylate suggests its potential as a precursor for diverse pyrimidine derivatives, specific applications in the synthesis of fused heterocyclic systems and bipyrimidine scaffolds are not extensively documented in publicly available research. The reactivity of the ethynyl (B1212043) group, suitable for reactions like Sonogashira couplings and cycloadditions, theoretically allows for the construction of complex molecular architectures. rsc.orgmdpi.com

The synthesis of fused pyrimidine derivatives is an active area of research, often utilizing various starting materials to construct bicyclic and polycyclic systems. jchr.orgjchr.orgresearchgate.net However, specific examples detailing the use of this compound as the starting material for such transformations are not prominently reported in the scientific literature. Methodologies like intramolecular cycloadditions or annulation reactions involving the ethynyl and pyrimidine core could potentially lead to fused systems, but specific instances have not been detailed.

The pyrimidine structure is a fundamental component of nucleic acids, making pyrimidine derivatives valuable for creating synthetic analogues or polynucleic scaffolds. mdpi.com The development of molecules that can mimic the structure or function of DNA and RNA is a significant field of study. nih.gov Despite this, the direct application of this compound in the construction of bipyrimidine or polynucleic acid mimics has not been specifically described in the available literature.

Design and Elaboration of Advanced Chemical Scaffolds

The term "advanced chemical scaffolds" refers to complex molecular frameworks that serve as a basis for developing new compounds with specific functions, particularly in medicinal chemistry. Pyrimidine derivatives are frequently used for this purpose due to their prevalence in biologically active molecules. mdpi.comorientjchem.org While this compound possesses the functional groups necessary for elaboration into such scaffolds, published research focusing on its use for this specific purpose is limited.

Precursor in Materials Science for π-Conjugated Systems

A significant application of ethynylpyrimidine derivatives is in the field of materials science, particularly in the synthesis of π-conjugated systems for use in luminescent materials and organic electronics. The electron-deficient nature of the pyrimidine ring, combined with the rigidity and conjugation of the ethynyl group, allows for the tuning of electronic and photophysical properties. mdpi.com

Research has demonstrated the use of the closely related 2-ethynylpyrimidine (B1314018) (HC₂pym) as a ligand to create emissive transition metal compounds. mdpi.com These materials have potential applications in devices such as Organic Light-Emitting Diodes (OLEDs). The introduction of the electron-deficient pyrimidine heterocycle provides a strategy to blue-shift the emission of Pt(II) complexes, an important goal in the development of deep-blue emitting materials for displays and lighting. mdpi.com For instance, the emission of the complex ᵗbpyPt(C₂pym)₂ is blue-shifted compared to its pyridine (B92270) analogue, demonstrating that the pyrimidine core effectively tunes the optical properties. mdpi.com This principle highlights the potential of this compound as a precursor for similar advanced materials, where the methyl carboxylate group could be used for further functionalization.

Ligand Development in Organometallic Chemistry and Catalysis

The 2-ethynylpyrimidine moiety is an effective ligand for the synthesis of novel organometallic complexes. The nitrogen atoms of the pyrimidine ring and the π-system of the ethynyl group can coordinate with metal centers, leading to stable and electronically interesting compounds.

The synthesis of new platinum(II) and gold(I) complexes bearing the 2-ethynylpyrimidine ligand has been successfully demonstrated. mdpi.com Compounds such as ᵗbpyPt(C₂pym)₂, Ph₃PAuC₂pym, and Cy₃PAuC₂pym were synthesized by deprotonating 2-ethynylpyrimidine in the presence of the corresponding metal chloride precursors. mdpi.com These reactions showcase a robust method for incorporating the ethynylpyrimidine unit into organometallic frameworks. The resulting complexes were characterized by NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction, confirming their structures. mdpi.com

Compound NameMetal CenterAncillary LigandsSynthetic Method
ᵗbpyPt(C₂pym)₂Platinum(II)4,4′-Di-tert-butyl-2,2′-bipyridine (ᵗbpy)Deprotonation of HC₂pym with CuI/iPr₂NH in the presence of ᵗbpyPtCl₂ mdpi.com
Ph₃PAuC₂pymGold(I)Triphenylphosphine (Ph₃P)Deprotonation of HC₂pym with KOH in the presence of Ph₃PAuCl mdpi.com
Cy₃PAuC₂pymGold(I)Tricyclohexylphosphine (Cy₃P)Deprotonation of HC₂pym with KOH in the presence of Cy₃PAuCl mdpi.com

These complexes exhibit interesting structural features; for example, Ph₃PAuC₂pym displays an aurophilic (Au-Au) bonding interaction in the solid state, which is not observed in the more sterically hindered Cy₃PAuC₂pym analogue. mdpi.com Such interactions can significantly influence the photophysical properties of the materials. This work establishes 2-ethynylpyrimidine derivatives as valuable ligands in coordination chemistry, with potential applications in catalysis and materials science.

Intermediate in Retinoid Ester Synthesis

Retinoids are a class of compounds related to vitamin A that play crucial roles in vision, cell growth, and differentiation. The synthesis of novel retinoid analogues is an important area of medicinal chemistry. A review of the available scientific literature and patents did not yield specific examples of this compound being used as an intermediate in the synthesis of retinoid esters.

Computational Chemistry and Theoretical Investigations of Methyl 2 Ethynylpyrimidine 5 Carboxylate and Pyrimidine 5 Carboxylate Analogs

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties and structural characteristics of molecules, offering a predictive framework for their reactivity and behavior.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of organic molecules, including pyrimidine (B1678525) derivatives. echemcom.comijcce.ac.ir Methods such as the B3LYP functional are commonly employed to optimize molecular geometries and calculate key electronic descriptors that govern molecular reactivity. samipubco.comijcce.ac.ir

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) reflects its electron-accepting capacity. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. ijcce.ac.ir

For pyrimidine analogs, DFT studies help to understand how different substituents on the ring influence the electron distribution and, consequently, the molecule's stability and interaction potential. echemcom.com For instance, theoretical calculations on tetrahydropyrimidine-5-carboxylate derivatives have been used to determine reactivity parameters and understand their chemical stability. echemcom.comsamipubco.com These computational approaches can rationalize the interactions observed in biological systems, such as the formation of hydrogen bonds and π-stacking interactions, by analyzing molecular electrostatic potential (MEP) surfaces. rsc.orgresearchgate.net

ParameterDescriptionSignificance for Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the propensity to donate electrons. Higher values suggest greater electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the propensity to accept electrons. Lower values suggest greater electron-accepting ability.
Energy Gap (ΔE) Difference between ELUMO and EHOMOA smaller energy gap correlates with higher chemical reactivity and lower kinetic stability.
Dipole Moment Measure of the overall polarity of the moleculeInfluences solubility and the ability to engage in dipole-dipole interactions with biological targets.
MEP Surface Molecular Electrostatic Potential SurfaceVisualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions for potential noncovalent interactions. rsc.org

This table provides a conceptual overview of key parameters obtained from DFT calculations and their general significance in predicting molecular reactivity and interactions.

The biological function of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of pyrimidine analogs is crucial for understanding how they adapt their shape to fit into the binding sites of biological targets. nih.gov The existence of different conformational polymorphs for some pyrimidine derivatives highlights that subtle changes in crystallization conditions can lead to different solid-state structures, which can be rationalized through computational geometry optimization. mdpi.com

A Potential Energy Surface (PES) is a conceptual map that represents the potential energy of a molecule as a function of its geometric coordinates. libretexts.orglibretexts.org By mapping the PES, researchers can identify the most stable, low-energy conformations (energy minima) as well as the transition states (saddle points) that connect them. libretexts.org For a molecule like Methyl 2-ethynylpyrimidine-5-carboxylate, this would involve calculating the energy changes associated with the rotation around single bonds, such as the bond connecting the carboxylate group to the pyrimidine ring. This analysis reveals the energy barriers to conformational change and the preferred spatial arrangement of the functional groups, which is critical for predicting how the molecule will present itself to a target protein.

Molecular Modeling and Docking Studies of Pyrimidine Scaffolds

Molecular modeling and docking are indispensable computational techniques in modern drug discovery, enabling the prediction and analysis of interactions between small molecules and their macromolecular targets. nih.govresearchgate.net

In silico molecular docking is widely used to predict the binding conformation and affinity of pyrimidine-based ligands within the active site of a target protein. nih.govunair.ac.id This structure-based approach has been successfully applied to various pyrimidine derivatives to elucidate their mechanism of action. researchgate.netresearchgate.net

For example, docking studies have shown that pyrimidine derivatives can act as inhibitors of enzymes like dihydrofolate reductase (DHFR) by mimicking the natural substrate. echemcom.comunair.ac.id These studies reveal specific interactions, such as hydrogen bonds and van der Waals forces, between the ligand and key amino acid residues in the binding pocket. unair.ac.idresearchgate.net The binding energy (ΔG) and inhibition constant (Ki) are calculated to quantify the binding affinity, with lower values indicating a more stable complex. unair.ac.id Docking has been instrumental in identifying potential inhibitors for a range of targets, including various kinases and proteins involved in viral replication. nih.govnih.gov

Target ProteinPyrimidine Analog ClassKey Interactions ObservedReference
Dihydrofolate Reductase (DHFR) Tetrahydropyrimidine-5-carboxylatesHydrogen bonds and van der Waals-electrostatic interactions within the active site. unair.ac.id
Cyclin-dependent kinase 2 (CDK-2) Diaryl-substituted pyrimidinedionesBinding interactions within the enzyme active site, supporting anticancer activity. nih.gov
Epidermal Growth Factor Receptor (EGFR) Pyrimidine-5-carbonitrilesInteractions within the adenine (B156593) binding pocket of the kinase. rsc.orgnih.gov
SARS-CoV-2 Main Protease (Mpro) Pyrido[2,3-d]pyrimidinesHydrogen bond formation with key residues in the protease active site. mdpi.com

This table summarizes findings from various molecular docking studies on pyrimidine scaffolds against different biological targets.

Beyond targeting the primary (orthosteric) active site, some molecules can bind to a secondary, or allosteric, site on a protein. nih.gov This binding event modulates the protein's conformation and can either enhance (Positive Allosteric Modulation, PAM) or inhibit (Negative Allosteric Modulation, NAM) its activity. nih.gov The pyrimidine scaffold has been identified in compounds that function as allosteric modulators. nih.govresearchgate.net

Molecular docking can be used to predict whether a compound is likely to bind to an allosteric site. nih.gov For instance, blind docking simulations, where the entire protein surface is searched for potential binding sites, have identified high-affinity allosteric sites for pyrimidine-based activators of the sarco/endoplasmic reticulum calcium ATPase (SERCA). nih.gov Similarly, structural studies on N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) revealed an allosteric site where specific molecules can bind to promote enzyme dimerization and increase activity. nih.govacs.org Predicting these alternative binding modes is crucial, as allosteric modulators can offer advantages over traditional orthosteric inhibitors, such as greater specificity and a more nuanced control of biological activity. nih.gov

Rational Design Principles for Pyrimidine-Based Chemical Entities

Rational drug design uses the structural and mechanistic understanding of a biological target to systematically design effective and specific ligands. youtube.com For pyrimidine-based compounds, this involves a deep understanding of their Structure-Activity Relationships (SAR), which describes how modifications to the chemical structure affect biological activity. humanjournals.comresearchgate.net

Computational studies are central to this process. Key design principles for pyrimidine-based entities include:

Scaffold Hopping and Modification: Replacing or modifying parts of the pyrimidine core or its substituents to improve binding affinity and selectivity. For example, the fusion of a second ring to the pyrimidine core, creating bicyclic systems like pyrido[2,3-d]pyrimidines, can enhance interactions within a target's binding pocket. nih.govnih.gov

Substituent Optimization: SAR studies have shown that the nature and position of substituents on the pyrimidine ring are critical. nih.govresearchgate.net In the development of NAPE-PLD inhibitors, replacing a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine substituent increased activity tenfold while reducing lipophilicity. acs.orgnih.gov Similarly, introducing bulky alkyl groups was found to be beneficial for the activity of allosteric SERCA modulators. nih.govresearchgate.net

Conformational Restriction: Limiting the flexibility of a molecule by introducing cyclic structures can "pre-organize" it into an active conformation, reducing the entropic penalty of binding. This strategy was successfully used in a series of pyrimidine-4-carboxamides, where replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine increased inhibitory potency threefold. nih.govnih.gov

Improving Pharmacokinetic Properties: In silico models are used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. echemcom.com Rational design aims to balance potency with drug-like properties, such as solubility and metabolic stability, to ensure the compound can be effective in a biological system. humanjournals.com

By integrating computational predictions from DFT and molecular docking with empirical SAR data, chemists can prioritize the synthesis of compounds with a higher probability of success, accelerating the discovery of novel pyrimidine-based chemical entities. tandfonline.com

Surface Science Studies and On-Surface Chemical Transformations

The behavior of this compound at surfaces and interfaces is a subject of significant interest, driven by the potential for this molecule to undergo self-assembly and on-surface polymerization, leading to the formation of novel, low-dimensional organic nanostructures. While direct experimental studies on the on-surface behavior of this compound are not yet prevalent in the literature, a comprehensive understanding can be inferred from the well-documented surface science of its constituent functional groups: the pyrimidine core, the ethynyl (B1212043) group, and the carboxylate moiety.

The interaction of pyrimidine and its derivatives with metal surfaces has been a subject of both experimental and theoretical investigations. Studies on the adsorption of pyrimidine on single-crystal surfaces, such as Ru(0001), have shown that the molecule can adopt different bonding configurations depending on factors like coverage and temperature. At low temperatures, pyrimidine tends to adsorb in a flat-lying orientation, interacting with the surface through its π-system. nih.gov This planar adsorption geometry is crucial for subsequent on-surface reactions and self-assembly processes. For this compound, a similar flat adsorption of the pyrimidine ring on metallic substrates is anticipated, which would orient the ethynyl and carboxylate functional groups for potential intermolecular interactions.

The carboxylic acid group plays a pivotal role in directing the self-assembly of molecules on surfaces. Aromatic carboxylic acids are known to form highly ordered two-dimensional structures through hydrogen bonding between the carboxyl groups. acs.orgresearchgate.net Upon adsorption on a conductive surface, the carboxylic acid can deprotonate, leading to the formation of a carboxylate. cmu.eduacs.orgacs.orgnih.gov This deprotonation process is influenced by the nature of the substrate and the electronic properties of the molecule. cmu.eduacs.org The resulting carboxylate groups can then coordinate with metal adatoms from the surface, forming stable metal-organic coordination networks. acs.org In the case of this compound, it is expected that the carboxylate group will facilitate the formation of either hydrogen-bonded networks or metal-organic coordination structures, depending on the substrate and thermal treatment.

The most chemically reactive functionality of this compound in the context of on-surface synthesis is the terminal ethynyl group. Terminal alkynes are well-known precursors for on-surface coupling reactions, most notably the Glaser coupling or homocoupling, which leads to the formation of butadiyne linkages (–C≡C–C≡C–). acs.org This type of reaction has been extensively used to synthesize one-dimensional and two-dimensional carbon-rich nanostructures, such as graphdiyne nanowires and networks, on various surfaces, particularly coinage metals like Au(111), Ag(111), and Cu(111). nih.govrsc.orgresearchgate.netmdpi.comchinesechemsoc.org The on-surface homocoupling of terminal alkynes is typically initiated by thermal activation, which leads to the scission of the C-H bond of the alkyne and the subsequent formation of organometallic intermediates before the final C-C bond formation. mdpi.comau.dk

The interplay between the different functional groups of this compound could lead to a rich and complex on-surface behavior. For instance, the self-assembly directed by the carboxylate groups could pre-organize the molecules in a favorable geometry for the subsequent polymerization of the ethynyl groups. This hierarchical self-assembly and reaction process is a powerful strategy in on-surface synthesis for creating long-range ordered covalent nanostructures. The pyrimidine ring itself can also influence the on-surface reactions through its electronic properties and potential to coordinate with the surface. nih.govdiva-portal.org

Below is a table summarizing the expected on-surface phenomena for this compound based on the known behavior of its functional components.

Functional GroupExpected On-Surface BehaviorPotential Outcome
Pyrimidine Ring Adsorption in a planar orientation via π-surface interaction.Stable adsorption and orientation of other functional groups.
Carboxylate Group Formation of intermolecular hydrogen bonds or deprotonation to form metal-carboxylate coordination bonds.Self-assembly into ordered 1D or 2D supramolecular networks.
Ethynyl Group Homocoupling reaction (Glaser coupling) upon thermal activation.Formation of covalent butadiyne linkages, leading to 1D or 2D polymers.

The combination of these behaviors suggests that this compound is a promising candidate for the bottom-up fabrication of novel, nitrogen-doped graphdiyne-like materials on surfaces. The precise outcome of the on-surface reactions and the morphology of the resulting nanostructures will be highly dependent on the choice of substrate and the experimental conditions, such as deposition temperature and annealing protocols. Future studies employing surface-sensitive techniques like scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) will be crucial to elucidate the intricate on-surface chemistry of this versatile molecule.

Spectroscopic Characterization Methodologies for Methyl 2 Ethynylpyrimidine 5 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of Methyl 2-ethynylpyrimidine-5-carboxylate. One-dimensional (1D) techniques like ¹H and ¹³C NMR are used for initial structural assessment, while two-dimensional (2D) methods provide more complex connectivity data.

Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the hydrogen atoms within the molecular structure of this compound. The spectrum provides information based on chemical shifts (δ), signal multiplicity (splitting patterns), and integration (proton count).

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the pyrimidine (B1678525) ring protons, the ethynyl (B1212043) proton, and the methyl ester protons. Based on data from analogous pyrimidine derivatives, the characteristic chemical shifts can be predicted. researchgate.netias.ac.insemanticscholar.org

Pyrimidine Protons (H4 and H6): The two protons on the pyrimidine ring are expected to appear as singlets in the downfield region, typically between δ 8.5 and 9.5 ppm. Their significant downfield shift is due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring. In similar 2-ethynylpyrimidine (B1314018) structures, these protons show a characteristic downfield doublet and triplet, which simplifies to two distinct singlets in the case of the 5-carboxylate derivative. mdpi.comsemanticscholar.org

Ethynyl Proton (-C≡CH): The proton of the terminal alkyne group is anticipated to resonate as a singlet. Its chemical shift can vary but is typically found in the range of δ 3.0-4.0 ppm.

Methyl Ester Protons (-COOCH₃): The three protons of the methyl group of the ester will produce a sharp singlet, typically observed around δ 3.9-4.1 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Pyrimidine H4/H6 ~9.2 Singlet
Pyrimidine H6/H4 ~9.0 Singlet
Methyl (-OCH₃) ~4.0 Singlet
Ethynyl (-C≡CH) ~3.5 Singlet

Note: Predicted values are based on analogous pyrimidine structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would confirm the presence of all carbon atoms in their unique chemical environments.

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring (C2, C4, C5, C6) are expected to resonate in the aromatic region of the spectrum, typically from δ 110 to 170 ppm. The carbon atom bearing the carboxylate group (C5) and those adjacent to the nitrogen atoms (C2, C4, C6) will appear further downfield. researchgate.net

Ethynyl Carbons (-C≡CH): The two sp-hybridized carbons of the alkyne group will have characteristic shifts between δ 70 and 90 ppm.

Carboxylate Carbonyl Carbon (-COO-): The carbonyl carbon of the ester group is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of δ 160-170 ppm. researchgate.net

Methyl Ester Carbon (-OCH₃): The carbon of the methyl group will be observed in the upfield region of the spectrum, generally around δ 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~165
Pyrimidine C2, C4, C6 ~150-160
Pyrimidine C5 ~120
Ethynyl (C≡CH) ~85
Ethynyl (-C≡CH) ~80
Methyl (-OCH₃) ~53

Note: Predicted values are based on analogous pyrimidine structures. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be relatively simple, primarily showing the absence of correlations between the singlet protons, confirming their isolation from other proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link the pyrimidine proton signals to their corresponding ring carbons, the ethynyl proton to its carbon, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. HMBC is crucial for establishing the connectivity across quaternary (non-protonated) carbons. For this molecule, key HMBC correlations would be expected between:

The pyrimidine protons (H4, H6) and the neighboring pyrimidine carbons, including the carboxylate-bearing C5.

The ethynyl proton and the pyrimidine carbon at C2.

The methyl ester protons and the carbonyl carbon of the carboxylate group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pathways, which can further confirm its structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₈H₆N₂O₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimental value, with a very low margin of error (typically <5 ppm). This technique is essential for confirming the molecular formula with high confidence. creative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov An LC-MS system can be used to assess the purity of a sample of this compound. The liquid chromatograph separates the target compound from any impurities, and the mass spectrometer provides the molecular weight of the eluting components. By monitoring the m/z value corresponding to the target compound, its retention time can be determined and its purity can be quantified. This method is crucial for both routine analysis and for the validation of synthesized batches of the compound. creative-proteomics.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands. For this compound and its derivatives, IR spectroscopy provides direct evidence for the presence of key structural features, including the alkyne, the ester, and the pyrimidine ring.

The carboxylate functional group, in particular, produces strong and characteristic signals in an IR spectrum. spectroscopyonline.com Generally, carboxylate esters exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1750-1735 cm⁻¹. Additionally, two distinct C-O stretching vibrations are expected: an asymmetric stretch between 1300-1200 cm⁻¹ and a symmetric stretch between 1150-1000 cm⁻¹. spectroscopyonline.com

The ethynyl group also gives rise to highly characteristic absorption bands. A sharp, weak to medium band corresponding to the C≡C stretching vibration is typically observed in the 2260-2100 cm⁻¹ region. If the alkyne is terminal (i.e., bonded to a hydrogen atom), a sharp and strong ≡C-H stretching band appears around 3300 cm⁻¹. The pyrimidine ring itself will produce a series of complex bands, often referred to as fingerprint vibrations, typically in the 1600-1400 cm⁻¹ region, which are characteristic of the aromatic heterocyclic structure. While specific experimental spectra for this compound are not detailed in the provided research, the expected absorption regions for its primary functional groups can be summarized based on established principles. spectroscopyonline.comresearchgate.net The characterization of various novel pyrimidine derivatives frequently relies on IR spectroscopy to confirm the presence of these key functional groups. jchr.orgnih.govmdpi.com

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Terminal Alkyne ≡C-H Stretch ~3300 Strong, Sharp
Alkyne C≡C Stretch 2260-2100 Weak to Medium, Sharp
Ester Carbonyl C=O Stretch 1750-1735 Strong
Ester C-O Asymmetric Stretch 1300-1200 Medium to Strong
Ester C-O Symmetric Stretch 1150-1000 Medium to Strong

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, thereby confirming the absolute structure and conformation of a compound. Several derivatives of 2-ethynylpyrimidine have been successfully characterized using single-crystal X-ray diffraction, offering valuable insights into their molecular geometry. mdpi.comresearchgate.net

For instance, the structures of transition metal complexes incorporating the 2-ethynylpyrimidine ligand have been elucidated. mdpi.com The complex tbpyPt(C₂pym)₂ crystallized in the orthorhombic space group Pbca, with three unique molecules in the asymmetric unit. mdpi.com The platinum atoms exhibit a four-coordinate square planar geometry, with C–Pt–C angles around 90° and Pt–C bond lengths in the range of 1.928(11) Å to 1.956(13) Å. mdpi.com Another derivative, Cy₃PAuC₂pym, crystallizes in a monoclinic space group and features a linear Au(I) complex. mdpi.com These crystallographic studies also reveal that the Pt–C≡C and C≡C–C bonds in these complexes can deviate from perfect linearity to accommodate crystal packing forces. mdpi.com

The study of other pyrimidine-5-carboxylate derivatives further highlights the utility of this technique. The crystal structure of ethyl 5-methyl-7-phenyl-1,2,4-triazolo[4,3-a]pyrimidine-6-carboxylate revealed a planar triazolopyrimidine ring system. researchgate.net Similarly, detailed structural analyses of various 4-thiopyrimidine and thiazolo[3,2-a]pyrimidine derivatives have provided confirmation of their molecular structures and intermolecular interaction patterns, such as hydrogen bonding and π–π stacking. nih.govmdpi.com

Table 2: Selected Crystallographic Data for 2-Ethynylpyrimidine Derivatives

Compound Formula Crystal System Space Group Key Bond Lengths (Å) Key Bond Angles (°) Ref
tbpyPt(C₂pym)₂ C₃₀H₃₀N₆Pt Orthorhombic Pbca Pt–C: 1.928-1.956 C–Pt–C: 89.4-91.7 mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Emission Property Characterization

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. This technique is particularly useful for characterizing compounds with conjugated systems, such as the pyrimidine ring and ethynyl group in this compound and its derivatives.

The UV-Vis absorption spectra of several transition metal complexes of 2-ethynylpyrimidine (HC₂pym) have been reported. mdpi.com These studies are crucial for understanding how the electron-deficient pyrimidine moiety influences the photophysical properties of the resulting complexes. mdpi.com For example, the platinum complex tbpyPt(C₂pym)₂ exhibits a low-energy absorption band with a maximum (λmax) at 377 nm in dichloromethane (B109758) (CH₂Cl₂), which is assigned to a charge-transfer transition. mdpi.com In contrast, the gold complexes Ph₃PAuC₂pym and Cy₃PAuC₂pym show a λmax at 275 nm in the same solvent. mdpi.com

The emission properties of these derivatives are also of significant interest. The incorporation of electron-deficient heterocyclic ligands like 2-ethynylpyrimidine can tune the luminescent properties of metal complexes. mdpi.com It has been observed that making the alkynyl group more electron-deficient can lead to a blue-shift in the emission spectrum. mdpi.com For example, the emission of Au(I) species of the form Cy₃PAuC₂R is blue-shifted when R is an electron-deficient group. mdpi.com The study of these compounds provides insight into how the electron-deficient 2-ethynylpyrimidine heterocycle can be exploited to modify the emissive properties of transition metal compounds. mdpi.comsemanticscholar.org

Table 3: Spectroscopic Data for 2-Ethynylpyrimidine Derivatives in CH₂Cl₂

Compound λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Emission λmax (nm) Ref
tbpyPt(C₂pym)₂ 377 9,700 525 (Excitation at 380 nm) mdpi.com
Ph₃PAuC₂pym 275 33,000 450 (Excitation at 285 nm) mdpi.com

Advanced Research Directions and Future Perspectives on Methyl 2 Ethynylpyrimidine 5 Carboxylate

Innovations in Pyrimidine (B1678525) Scaffold Design for Tunable Properties

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science due to its versatile biological activity and unique electronic properties. researchgate.netnih.gov Innovations in its design are critical for fine-tuning the characteristics of derivatives like Methyl 2-ethynylpyrimidine-5-carboxylate. The pyrimidine ring is a bioisostere of adenine (B156593), enabling it to mimic interactions with the hinge region of kinase domains, a property that has been exploited in the development of kinase inhibitors. nih.govrsc.org Future research will likely focus on strategic modifications of the pyrimidine core to modulate these interactions with greater specificity and potency.

The ability to introduce various substituents allows for the precise tuning of electronic and photophysical properties. rsc.org The electron-deficient nature of the pyrimidine unit gives it a high electron affinity, making it an excellent component for electron-transporting materials in optoelectronic devices. alfa-chemistry.com Research is geared towards creating derivatives with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to optimize performance in applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Thin Film Transistors (OFETs). alfa-chemistry.com The design of novel pyrimidine-based scaffolds continues to be a vibrant area of research, aiming to produce compounds with enhanced efficacy and novel functionalities. mdpi.combenthamscience.com

Table 1: Influence of Substituents on the Electronic Properties of Pyrimidine-Based Systems

Scaffold Modification Resulting Property Change Potential Application
Introduction of electron-donating groups (e.g., amines) Raises HOMO level, narrows band gap Red-shifted emission in OLEDs
Addition of electron-withdrawing groups (e.g., sulfones) Lowers LUMO level, enhances electron affinity Improved electron transport in OFETs
Fusion with other aromatic rings (e.g., pyrazole, pyrrole) Extends π-conjugation, alters molecular geometry Kinase inhibition, novel therapeutics nih.govmdpi.com

Exploration of Unconventional Reaction Pathways for Ethynylpyrimidine-5-carboxylates

The synthesis of functionalized pyrimidines is a central theme in organic chemistry. growingscience.com While traditional methods for creating the pyrimidine ring are well-established, future research is increasingly directed toward unconventional reaction pathways that offer improved efficiency, regioselectivity, and access to novel chemical space. For a molecule like this compound, this involves exploring new ways to construct the core or modify its substituents.

Multi-component reactions (MCRs) represent a powerful strategy, allowing for the synthesis of complex pyrimidine derivatives in a single step from simple precursors. growingscience.com For instance, the Biginelli reaction and its variations provide access to a wide range of dihydropyrimidines, which can be further functionalized. mdpi.com Research into novel catalytic systems, such as magnetic nanoparticles, is emerging to facilitate these one-pot syntheses under environmentally friendly conditions. growingscience.com Furthermore, developing new methods for nucleophilic substitution on the pyrimidine ring is crucial. Studies on related compounds like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have shown that different nucleophiles can displace either the chloro or the methylthio group, sometimes leading to unexpected products, which highlights the complexity and potential for discovery in these reactions. rsc.org The ethynyl (B1212043) group itself is a reactive handle for subsequent transformations, such as cycloadditions or cross-coupling reactions, further expanding the accessible molecular diversity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis is revolutionizing chemical manufacturing, offering enhanced safety, efficiency, and scalability. mdpi.com For the synthesis of this compound and its derivatives, flow chemistry presents a significant opportunity. Continuous flow reactors enable precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purity compared to conventional batch methods. acs.orgbeilstein-journals.org

Automated synthesis platforms, which combine flow chemistry with real-time monitoring and machine learning algorithms, represent the next frontier. researchgate.net These systems can rapidly screen and optimize reaction conditions, accelerating the discovery of new synthetic routes and the production of compound libraries for screening. researchgate.net The synthesis of various heterocyclic scaffolds, including fused pyrimidinones, has already been successfully demonstrated in automated high-temperature and high-pressure flow reactors, dramatically reducing reaction times from hours to minutes. acs.org The integration of such technologies would allow for the on-demand synthesis of ethynylpyrimidine-5-carboxylates, facilitating rapid iteration in drug discovery and materials science research. mdpi.com This approach is particularly amenable to multi-step syntheses, where intermediates are generated and consumed in a continuous sequence without isolation. mdpi.com

Development of Novel Luminescent and Optoelectronic Materials

The pyrimidine scaffold is a highly promising building block for novel luminescent and optoelectronic materials. alfa-chemistry.combenthamdirect.com Its inherent electron-deficient character makes it an excellent electron acceptor, a key feature for creating materials with charge-transport properties suitable for OLEDs and organic solar cells. alfa-chemistry.com The incorporation of a pyrimidine ring into π-conjugated systems is a proven strategy for developing new optoelectronic materials. benthamdirect.com

This compound is particularly well-suited for this area. The rigid ethynyl group extends the π-conjugated system, which is essential for achieving desired optical properties, while also providing a linear scaffold. researchgate.net The combination of an electron-donating unit with the electron-accepting ethynylpyrimidine moiety can create "push-pull" systems, leading to materials with strong fluorescence and tunable emission wavelengths. researchgate.net Researchers have successfully synthesized bipolar luminescent materials containing pyrimidine terminals that exhibit bright blue fluorescence with high quantum yields. rsc.org The systematic modification of the alkynyl ligand is a common strategy to tune the emission and absorption properties of transition metal complexes for use in OLEDs. mdpi.com Future work will likely involve incorporating this compound as a ligand in metal complexes or as a core component in larger conjugated molecules to create next-generation materials for lighting, displays, and sensors. rsc.orgacs.org

Table 2: Photophysical Properties of Representative Pyrimidine-Based Luminescent Materials

Compound Type Emission Wavelength (λem) Quantum Yield (ΦF) Key Feature
Carbazole-Pyrimidine Bipolar Materials rsc.org 416-443 nm (solid) 0.53–0.93 High quantum yield, blue emission
Aryl-substituted Pyrimidines researchgate.net 397-472 nm (solution) Varies (e.g., >0.3 for amino-substituted) Tunable emission across the blue-green spectrum
Indole-Pyrimidine Compounds acs.org 450-550 nm (solid) Not specified Effective solid-state luminescence

Synergistic Applications in Advanced Catalytic Systems and Material Science

Beyond optoelectronics, the unique properties of the pyrimidine scaffold lend themselves to applications in advanced catalysis and material science. The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating with metal centers to form catalytic complexes. alfa-chemistry.com This opens up possibilities for designing novel catalysts where the electronic properties of the metal center are modulated by the pyrimidine ligand for specific chemical transformations. For instance, ionic liquid-modified catalysts have been used for the green synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.com

In material science, the rigid and planar structure of pyrimidine derivatives can be exploited to construct porous organic frameworks (POFs) or metal-organic frameworks (MOFs). The ethynyl group of this compound is particularly useful for creating extended, conjugated network structures. These materials could find applications in gas storage, separation, and heterogeneous catalysis. The ability of the pyrimidine moiety to participate in hydrogen bonding and π-π stacking interactions can also be used to direct the self-assembly of supramolecular structures with defined architectures and functions. mdpi.com The synthesis of pyrimidine derivatives as part of larger, complex systems continues to be a field of active investigation for a wide range of biological and material applications. researchgate.net

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